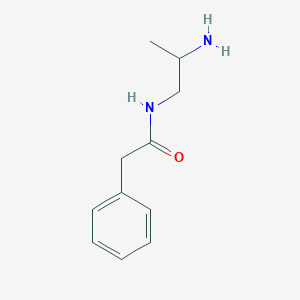
Zirconium(2+) hydroxide nitrate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(2+) hydroxide nitrate (1/1/1) is a chemical compound that consists of zirconium ions, hydroxide ions, and nitrate ions in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium(2+) hydroxide nitrate (1/1/1) can be synthesized through a co-precipitation method. This involves the reaction of zirconium nitrate with a base such as potassium hydroxide (KOH) under controlled conditions. The reaction typically takes place in an aqueous solution, where the zirconium nitrate acts as the precursor and the base facilitates the precipitation of zirconium hydroxide. The reaction conditions, such as temperature, concentration, and pH, are optimized to obtain the desired crystalline structure and morphology .
Industrial Production Methods
Industrial production of zirconium(2+) hydroxide nitrate (1/1/1) often involves large-scale co-precipitation processes. The precursor zirconium nitrate is dissolved in water, and a base is added to the solution to induce precipitation. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters are carefully controlled to ensure high purity and consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium(2+) hydroxide nitrate (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of zirconium.
Substitution: The hydroxide and nitrate ions can be substituted with other anions or ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include zirconium oxide, various zirconium complexes, and substituted zirconium compounds. These products have diverse applications in catalysis, materials science, and other fields .
Applications De Recherche Scientifique
Zirconium(2+) hydroxide nitrate (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: The compound’s biocompatibility makes it useful in biomedical research, including drug delivery systems and medical implants.
Medicine: Its antimicrobial and antioxidant properties are explored for potential therapeutic applications.
Industry: It is used in the production of ceramics, coatings, and other advanced materials.
Mécanisme D'action
The mechanism by which zirconium(2+) hydroxide nitrate (1/1/1) exerts its effects involves its interaction with various molecular targets and pathways. In catalysis, the compound’s Lewis acidic properties facilitate various chemical transformations. In biomedical applications, its biocompatibility and stability play a crucial role in its effectiveness. The hydroxide and nitrate ions can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium oxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and coatings.
Zirconium chloride (ZrCl4): A common zirconium compound used in organic synthesis and catalysis.
Zirconium nitrate (Zr(NO3)4): Used as a precursor for various zirconium compounds and materials.
Uniqueness
Zirconium(2+) hydroxide nitrate (1/1/1) is unique due to its specific combination of hydroxide and nitrate ions, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
55326-67-5 |
|---|---|
Formule moléculaire |
HNO4Zr |
Poids moléculaire |
170.24 g/mol |
Nom IUPAC |
zirconium(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Zr/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
Clé InChI |
ALACSOMYHWDEDE-UHFFFAOYSA-M |
SMILES canonique |
[N+](=O)([O-])[O-].[OH-].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
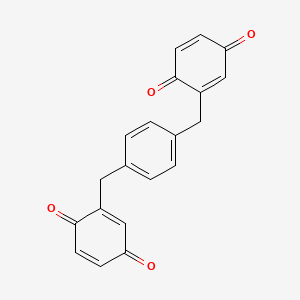
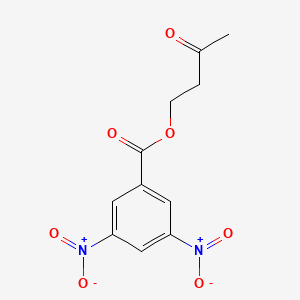
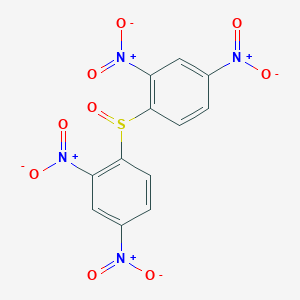
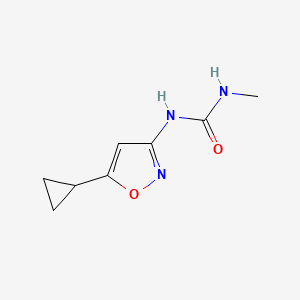
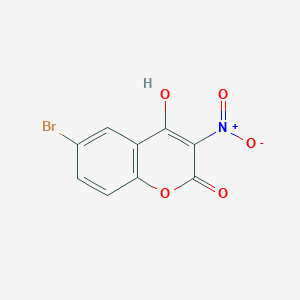
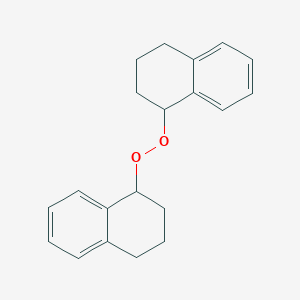

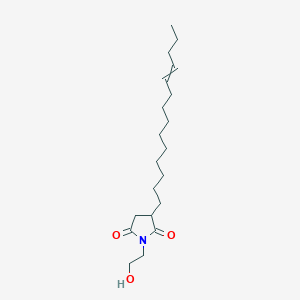

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)
![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
